molecular formula C12H16BrNO B2580676 N-benzyl-2-bromo-3-methylbutanamide CAS No. 923216-24-4

N-benzyl-2-bromo-3-methylbutanamide

Cat. No.: B2580676
CAS No.: 923216-24-4
M. Wt: 270.17
InChI Key: UVDSXPGCKZKVMG-UHFFFAOYSA-N
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Description

N-benzyl-2-bromo-3-methylbutanamide is a chemical compound with the molecular formula C12H16BrNO and a molecular weight of 270.17 g/mol It is characterized by the presence of a benzyl group, a bromine atom, and a methyl group attached to a butanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-bromo-3-methylbutanamide typically involves the bromination of a suitable precursor, followed by the introduction of the benzyl group. One common method involves the reaction of 3-methylbutanoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with benzylamine to yield N-benzyl-3-methylbutanamide. Finally, bromination of the amide using bromine or a brominating agent such as N-bromosuccinimide (NBS) results in the formation of this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-bromo-3-methylbutanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-benzyl-2-bromo-3-methylbutanamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-benzyl-2-bromo-3-methylbutanamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom can act as a leaving group in substitution reactions, facilitating the formation of new bonds and the generation of active intermediates .

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-2-chloro-3-methylbutanamide
  • N-benzyl-2-iodo-3-methylbutanamide
  • N-benzyl-2-fluoro-3-methylbutanamide

Uniqueness

N-benzyl-2-bromo-3-methylbutanamide is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro, iodo, and fluoro analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific synthetic applications .

Properties

IUPAC Name

N-benzyl-2-bromo-3-methylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO/c1-9(2)11(13)12(15)14-8-10-6-4-3-5-7-10/h3-7,9,11H,8H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVDSXPGCKZKVMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NCC1=CC=CC=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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